molecular formula C4H7N2Se B14461199 1-Methyl-2-imidazolidineselone CAS No. 66194-75-0

1-Methyl-2-imidazolidineselone

Cat. No.: B14461199
CAS No.: 66194-75-0
M. Wt: 162.08 g/mol
InChI Key: WUMUTOGBESJSEZ-UHFFFAOYSA-N
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Description

1-Methyl-2-imidazolidineselone is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and one selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-imidazolidineselone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with carbon disulfide to form methylisothiourea, which is then cyclized with selenium to yield this compound. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-imidazolidineselone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

    Reduction: Reduction reactions can convert the compound back to its selenide form.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted imidazolidineselones depending on the reagents used.

Scientific Research Applications

1-Methyl-2-imidazolidineselone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other selenium-containing compounds.

    Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Methyl-2-imidazolidineselone exerts its effects involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the nitrogen atoms in the ring can form coordination complexes with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-Methyl-2-imidazolidinone: A structurally similar compound but with an oxygen atom instead of selenium.

    Imidazole: A simpler heterocyclic compound with two nitrogen atoms in a five-membered ring.

    Selenourea: Contains selenium and nitrogen but lacks the ring structure.

Uniqueness: 1-Methyl-2-imidazolidineselone is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. This uniqueness makes it valuable for specific applications where selenium’s redox activity is beneficial.

Properties

CAS No.

66194-75-0

Molecular Formula

C4H7N2Se

Molecular Weight

162.08 g/mol

InChI

InChI=1S/C4H7N2Se/c1-6-3-2-5-4(6)7/h2-3H2,1H3

InChI Key

WUMUTOGBESJSEZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1[Se]

Origin of Product

United States

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